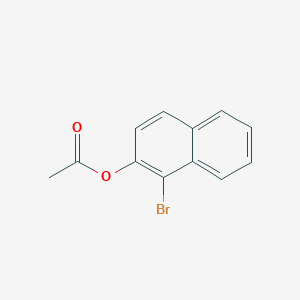

1-溴萘-2-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromonaphthalen-2-yl acetate is an organic compound that is commonly used in scientific research and industrial applications . It is a white to off-white crystalline powder.

Synthesis Analysis

1-Bromonaphthalen-2-yl acetate can be synthesized by different methods, including the reaction of naphthalene with bromine in the presence of acetic acid or the reaction of 2-naphthol with phosphorus tribromide followed by reaction with acetic anhydride. A new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing naphthalen-1-yl, naphthalen-2-yl, 1-bromonaphthalen-2-ylmethyl, benzyl, and anthracene-9-ylmethyl fragments in position 3 of uracil residue was synthesized .Molecular Structure Analysis

The molecular formula of 1-Bromonaphthalen-2-yl acetate is C12H9BrO2 . It has a molecular weight of 265.1 g/mol .Chemical Reactions Analysis

1-Bromonaphthalen-2-yl acetate is commonly used as an intermediate in various chemical reactions, especially in the synthesis of other organic compounds. It is also used in the synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives .科学研究应用

合成和生物学评估

合成技术: 1-溴萘-2-基乙酸酯已使用特定工艺合成,例如在熔融 ZnCl2 存在下用乙酸回流 4-溴萘-1-醇。这种合成方法构成了进一步化学反应和评估的基础 (Sherekar, Kakade, & Padole, 2021).

生物活性: 从 1-溴萘-2-基乙酸酯合成的化合物已表现出显着的抗微生物活性。这突出了其在开发抗微生物剂中的潜在用途 (Sherekar, Kakade, & Padole, 2021).

化学性质和反应

动力学研究: 已研究卤萘与 β-环糊精的包合动力学,提供了 1-溴萘在某些化学环境中的行为见解。此类研究对于了解这些化合物如何在各种化学过程中相互作用至关重要 (Turro, Bolt, Kuroda, & Tabushi, 1982).

反应机理: 对 2-溴萘的弗里德尔-克拉夫茨乙酰化的研究为相关化合物的反应机理提供了宝贵的见解,包括 1-溴萘-2-基乙酸酯 (Girdler, Gore, & Hoskins, 1966).

材料科学中的应用

材料研究: 已对 1-溴萘-2-基乙酸酯衍生物在材料科学中的应用进行了研究。例如,对四氢-β-咔啉衍生物的研究,包括 2-((1-溴萘-2-基)甲基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚,用于抗癌和化学预防活性,为医药和制药领域提供了潜在应用 (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).

光物理性质: 包括 1-溴萘在内的溴萘离子的时间分辨离解研究提供了有关其光物理性质的重要信息,与光学和电子学中的应用相关 (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).

农业应用

- 除草活性: 2-(芳氧乙酰基)环己烷-1,3-二酮的合成,包括 1-溴萘-2-基乙酸酯的衍生物,作为除草剂显示出有希望的结果。这种在农业中的应用证明了该化合物的多功能性 (Wang et al., 2016).

作用机制

Target of Action

It is known that similar compounds have been studied as probable inhibitors of human cytomegalovirus (hcmv) replication .

Mode of Action

Related compounds have shown to inhibit the replication of hcmv, suggesting a potential antiviral activity .

Biochemical Pathways

Compounds with similar structures have been associated with the inhibition of viral replication pathways, particularly those of hcmv .

生化分析

Biochemical Properties

The biochemical properties of 1-Bromonaphthalen-2-yl acetate are not well-studied. It is known that brominated compounds can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions .

Cellular Effects

Brominated compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a predicted boiling point of 363.1±25.0 °C and a predicted density of 1.494±0.06 g/cm3 .

Metabolic Pathways

Brominated compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

(1-bromonaphthalen-2-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANGGDZPWPJYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)

![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)

![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)

![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)